molecular formula C8H7FO B1202908 2'-Fluoroacetophenone CAS No. 445-27-2

2'-Fluoroacetophenone

Cat. No.: B1202908
CAS No.: 445-27-2
M. Wt: 138.14 g/mol
InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
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Description

2’-Fluoroacetophenone is an organic compound with the molecular formula C8H7FO. It is a derivative of acetophenone, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is a clear, colorless to light yellow liquid with a boiling point of 187-189°C and a melting point of 26-27°C . It is soluble in various organic solvents such as acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol .

Biochemical Analysis

Biochemical Properties

2’-Fluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of ascididemin . The compound’s interactions with enzymes often involve the formation of intermediate complexes, which can alter the enzyme’s activity and lead to the production of desired products.

Cellular Effects

2’-Fluoroacetophenone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. These changes can affect cellular metabolism, potentially altering the cell’s energy production and utilization processes .

Molecular Mechanism

At the molecular level, 2’-Fluoroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2’-Fluoroacetophenone can cause skin and eye irritation, and its effects may vary depending on the duration of exposure . Long-term exposure to the compound in in vitro or in vivo studies can lead to more pronounced cellular effects.

Dosage Effects in Animal Models

The effects of 2’-Fluoroacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of 2’-Fluoroacetophenone can cause significant toxicity, affecting various organs and systems in animal models . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

2’-Fluoroacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within the cell. The compound’s metabolism can lead to the production of intermediate metabolites, which may have distinct biochemical properties and effects on cellular functions .

Transport and Distribution

Within cells and tissues, 2’-Fluoroacetophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of 2’-Fluoroacetophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and influence its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 2’-fluoroacetophenone involves the reaction of fluorobenzoyl chloride with diethyl malonate in the presence of magnesium chips and ethyl alcohol. The reaction mixture is refluxed until the magnesium chips disappear, followed by the addition of sulfuric acid under cooling conditions. The organic layers are then separated, and the solvents are concentrated to obtain the final product .

Industrial Production Methods

The industrial production of 2’-fluoroacetophenone typically involves the same synthetic route but on a larger scale. The process is optimized for higher yield and environmental friendliness, ensuring that the reaction conditions are mild and the by-products are minimized .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine and dimethylsulfoxide are commonly used reagents.

    Reduction: Chiral catalysts are often employed for enantioselective reduction.

    Substitution: Piperidine is used as a nucleophile in substitution reactions.

Major Products Formed

    Oxidation: Arylgyoxal

    Reduction: Chiral alcohols

    Substitution: 1-(2-piperidin-1-yl-phenyl)-ethanone

Comparison with Similar Compounds

2’-Fluoroacetophenone can be compared with other acetophenone derivatives such as:

    Acetophenone: The parent compound, which lacks the fluorine substitution.

    4’-Fluoroacetophenone: A similar compound with the fluorine atom at the para position.

    2’-Chloroacetophenone: A compound with a chlorine atom instead of fluorine at the ortho position.

The presence of the fluorine atom in 2’-fluoroacetophenone imparts unique reactivity and properties compared to its analogs. For instance, the fluorine atom can influence the electronic distribution in the molecule, affecting its reactivity in various chemical reactions .

Properties

IUPAC Name

1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196200
Record name 2-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-27-2
Record name 2′-Fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroacetophenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 445-27-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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